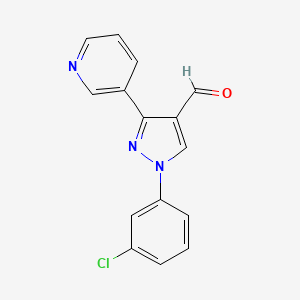

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Description

Historical Context and Development of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and made groundbreaking discoveries in this field. Knorr's initial work established the fundamental understanding of pyrazole structures and their chemical behavior, leading to what became known as the Knorr-type reactions for pyrazole synthesis. This historical milestone was further advanced by German chemist Hans von Pechmann, who in 1898 developed a classical synthetic method for pyrazole preparation through the reaction of acetylene with diazomethane.

The evolution of pyrazole chemistry continued throughout the 20th century, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959. This discovery marked a significant transition in the field, demonstrating that pyrazole derivatives could occur naturally and possess biological relevance. The historical development of pyrazole chemistry has been characterized by continuous innovation in synthetic methodologies, with researchers developing increasingly sophisticated approaches to construct complex pyrazole frameworks.

The significance of Ludwig Knorr's contributions cannot be overstated, as his work established the theoretical and practical foundations that enabled subsequent generations of chemists to explore the vast potential of pyrazole chemistry. The historical progression from simple pyrazole synthesis to complex multi-substituted derivatives represents a remarkable journey of scientific advancement, culminating in the sophisticated compounds we study today.

Significance of Pyrazole-4-carbaldehydes in Heterocyclic Chemistry

Pyrazole-4-carbaldehydes occupy a privileged position in heterocyclic chemistry due to their exceptional versatility as synthetic intermediates and their inherent biological activity. These compounds serve as crucial building blocks for the construction of more complex heterocyclic systems, enabling chemists to create diverse molecular architectures through various cyclization and condensation reactions. The aldehyde functional group at the 4-position of the pyrazole ring provides a reactive site that facilitates numerous chemical transformations, making these compounds invaluable in synthetic organic chemistry.

The biological significance of pyrazole-4-carbaldehydes has been extensively documented, with research demonstrating their antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral activities. This broad spectrum of biological activities positions pyrazole-4-carbaldehydes as privileged scaffolds in drug discovery, with many pharmaceutical companies actively investigating these compounds for therapeutic applications. The structural features of pyrazole-4-carbaldehydes allow for extensive modification and optimization, enabling medicinal chemists to fine-tune their biological properties for specific therapeutic targets.

The synthetic utility of pyrazole-4-carbaldehydes extends beyond their direct biological applications, as they serve as precursors for the synthesis of various fused heterocyclic systems. The aldehyde group can undergo Knoevenagel condensations, cyclocondensation reactions, and numerous other transformations to generate structurally diverse compounds. This versatility has made pyrazole-4-carbaldehydes indispensable tools in combinatorial chemistry and parallel synthesis approaches used in modern drug discovery.

Classification and Nomenclature of 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

The compound this compound (Chemical Abstracts Service number 618101-73-8) belongs to the class of substituted pyrazole-4-carbaldehydes, specifically characterized as a tri-substituted pyrazole derivative. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the pyrazole ring as the parent structure with specific substituents at defined positions.

The molecular structure comprises a five-membered pyrazole ring containing two adjacent nitrogen atoms in positions 1 and 2, with a chlorinated phenyl group attached to nitrogen-1, a pyridyl group at carbon-3, and an aldehyde functional group at carbon-4. The molecular formula C₁₅H₁₀ClN₃O reflects the presence of fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 618101-73-8 | |

| Molecular Formula | C₁₅H₁₀ClN₃O | |

| Molecular Weight | 283.71 g/mol | |

| IUPAC Name | This compound | |

| MDL Number | MFCD05150455 |

The classification of this compound within the broader category of heterocyclic compounds emphasizes its unique structural features that combine multiple aromatic systems. The presence of both chlorophenyl and pyridyl substituents creates a complex electronic environment that influences the compound's chemical reactivity and potential biological activity.

Research Objectives and Scientific Relevance

The scientific investigation of this compound addresses several key research objectives that reflect current priorities in medicinal chemistry and drug discovery. Primary research focuses on understanding the structure-activity relationships of this compound and its potential derivatives, particularly in the context of developing novel therapeutic agents with improved efficacy and selectivity.

Contemporary research has identified pyrazole derivatives as emerging privileged scaffolds in drug discovery, with particular emphasis on their potential as kinase inhibitors and anticancer agents. The specific structural features of this compound, including the electron-withdrawing chlorine substituent and the pyridyl group, suggest potential for bioactivity that warrants systematic investigation.

The compound's scientific relevance extends to its role as a synthetic intermediate for the preparation of more complex heterocyclic systems. Research objectives include developing efficient synthetic methodologies for its preparation, characterizing its chemical reactivity patterns, and exploring its utility in constructing novel molecular frameworks. The aldehyde functional group provides numerous opportunities for chemical modification, enabling the generation of diverse compound libraries for biological screening.

| Research Area | Specific Objectives | Scientific Impact |

|---|---|---|

| Synthetic Methodology | Development of efficient preparation routes | Enhanced accessibility for biological studies |

| Structure-Activity Studies | Correlation of molecular features with biological activity | Rational drug design approaches |

| Chemical Reactivity | Understanding transformation patterns | Expansion of synthetic applications |

| Biological Evaluation | Assessment of therapeutic potential | Identification of lead compounds |

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYFILYJILANJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174046 | |

| Record name | 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-73-8 | |

| Record name | 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety at position 4 of the pyrazole ring enables nucleophilic additions, oxidations, and condensations.

Oxidation to Carboxylic Acid

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.

-

Product : 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

-

Yield : 70–85% under optimized conditions.

Reduction to Alcohol

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry THF.

-

Product : 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.

-

Notes : LiAlH₄ provides higher yields (~90%) but requires anhydrous conditions.

Nucleophilic Additions

-

With Hydrazines : Forms hydrazones, useful for synthesizing Schiff bases .

-

With Amines : Produces imines, intermediates for heterocyclic scaffolds.

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl and pyridinyl groups undergo regioselective substitutions.

| Reaction Type | Reagents/Conditions | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to chloro group | 4-Nitro-1-(3-chlorophenyl)-3-(pyridin-3-yl)... |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para to pyridine N | 5-Bromo-1-(3-chlorophenyl)-3-(pyridin-3-yl)... |

| Sulfonation | H₂SO₄, SO₃ | Meta to pyridine N | 5-Sulfo-1-(3-chlorophenyl)-3-(pyridin-3-yl)... |

Key Notes :

-

Chlorine’s electron-withdrawing effect directs electrophiles to the phenyl ring’s para position.

-

Pyridine’s nitrogen withdraws electrons, favoring substitution at positions 5 or 6 of the pyrazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups.

Suzuki-Miyaura Coupling

-

Substrate : Bromo- or iodo-substituted derivatives.

-

Application : Introduces aryl/heteroaryl groups at position 5 of the pyrazole ring .

Buchwald-Hartwig Amination

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations.

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles.

Pyrazolo[3,4-b]pyridines

-

Method : Cyclocondensation with enaminones or β-keto esters .

-

Product : 1-(3-Chlorophenyl)-7-(pyridin-3-yl)pyrazolo[3,4-b]pyridine .

Triazole Derivatives

Scientific Research Applications

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound’s unique structural features make it a candidate for use in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application:

Pharmacological Effects: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.

Material Properties: In material science, its electronic properties are of interest, particularly its ability to participate in charge transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde derivatives are widely studied due to their structural versatility and pharmacological relevance. Below is a comparative analysis of key analogs, focusing on substituent effects, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Observations:

Substituent Impact on Bioactivity :

- The 4-methoxyphenyl analog (Entry 2) exhibited anti-inflammatory activity when converted to a triazolethione derivative, highlighting the role of electron-donating groups in modulating reactivity .

- Fluorine and isopropyl substituents (Entry 3) enhanced antimicrobial potency, likely due to improved membrane penetration and target binding .

Pyridine vs. Phenyl :

- The pyridin-3-yl group in the target compound introduces nitrogen-based polarity, which may enhance solubility compared to purely aromatic analogs (Entries 5–6) .

Spectral Consistency :

- IR and NMR data across analogs confirm characteristic peaks for C=O (1633–1696 cm<sup>−1</sup>) and aromatic protons (δ 6.98–8.24), validating structural integrity .

Biological Activity

1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde, with CAS No. 618101-73-8, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H10ClN3O

- Molecular Weight : 283.71 g/mol

- Boiling Point : Predicted at 515.4 ± 50.0 °C

- Density : Approximately 1.32 g/cm³

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves reactions between hydrazines and carbonyl compounds under acidic or basic conditions. Various synthetic routes have been documented, highlighting the versatility of pyrazole chemistry in creating biologically active compounds .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. In vitro studies have shown significant inhibition against Mycobacterium tuberculosis and pathogenic fungi .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds with a pyrazole scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The anti-inflammatory activity of these compounds is comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The antitumor properties of pyrazole derivatives are well-documented. Research has shown that certain derivatives can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For example, compounds derived from the pyrazole structure exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Xia et al. (2022) | This compound | Antitumor | 49.85 µM |

| Zheng et al. (2022) | Pyrazole derivative | Lung cancer inhibition | 0.30 nM |

| Li et al. (2014) | Pyrazole-based compound | MAO-B inhibition | Not specified |

These studies illustrate the compound's potential as a lead structure for developing new therapeutic agents targeting inflammation and cancer.

Preparation Methods

Principal Synthesis Pathways

Multi-Step Synthesis via Cyclization and Decarboxylation

One established route for preparing 1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde involves a multi-step sequence beginning with 3-hydrazinopyridine dihydrochloride as a key starting material. This approach has been documented in various patents and scientific literature, providing a reliable method for obtaining the target compound.

Reaction Sequence and Mechanism

The synthesis pathway proceeds through the following key steps:

Cyclization Reaction : 3-Hydrazinopyridine dihydrochloride undergoes cyclization with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

Chlorination Step : Treatment with phosphorus oxychloride (POCl₃) introduces a chloro substituent, yielding alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. This intermediate is similar to compounds described in patent literature, where ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate has been prepared as a key intermediate.

Aromatization Process : Oxidation of the dihydropyrazole ring produces alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. This transformation typically employs oxidizing agents similar to those used in related pyrazole synthesis, such as potassium persulfate in the presence of sulfuric acid catalyst.

Hydrolysis Reaction : Acidic hydrolysis generates 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride.

Decarboxylation Process : The carboxylic acid undergoes decarboxylation using copper(II) oxide in polar solvents like dimethylformamide (DMF) at elevated temperatures (approximately 120°C), ultimately yielding the target compound.

This multi-step approach yields moderate to good results (typically 38-78% overall yield) while avoiding unstable intermediates such as 3-chloropyrazole.

Vilsmeier-Haack Formylation Method

An alternative and more direct approach to synthesizing this compound employs the Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C4 position of the pyrazole ring.

Reaction Parameters and Conditions

The Vilsmeier-Haack formylation procedure typically follows this protocol:

Vilsmeier Reagent Formation : Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at low temperature (0-5°C) to generate the Vilsmeier reagent (chloromethyleneiminium chloride).

Formylation Reaction : The pyrazole substrate, 1-(3-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole, is treated with the Vilsmeier reagent at elevated temperatures (typically 80°C) for a specified duration to introduce the carbaldehyde group at the C4 position.

This methodology is supported by similar procedures documented for other pyrazole derivatives. For instance, a related process has been reported for synthesizing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, where DMF (60 mmol) is treated with phosphorus oxychloride (90 mmol) at 273 K, followed by addition of the pyrazole precursor and heating to 363 K for 4 hours.

Mechanism of the Vilsmeier-Haack Reaction

The formylation proceeds through electrophilic aromatic substitution of the pyrazole ring:

- DMF reacts with POCl₃ to form a chloroiminium ion (Vilsmeier reagent).

- The electron-rich C4 position of the pyrazole ring undergoes electrophilic attack by the Vilsmeier reagent.

- Subsequent hydrolysis of the resulting iminium intermediate yields the carbaldehyde functionality.

This mechanism is consistent with established literature on formylation of heterocyclic compounds and provides a direct route to the target molecule.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Comparison

Table 1 presents a comparative analysis of the two principal synthetic routes to this compound.

| Parameter | Multi-Step Synthesis via Cyclization | Vilsmeier-Haack Formylation |

|---|---|---|

| Number of Steps | 5-6 steps | 2-3 steps |

| Overall Yield | 38-78% | 50-65% (estimated) |

| Reaction Conditions | Variable, includes harsh conditions | Milder conditions |

| Starting Materials | 3-Hydrazinopyridine dihydrochloride | 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole |

| Key Reagents | Dialkyl maleate, POCl₃, Cu₂O | DMF, POCl₃ |

| Advantages | Well-established methodology | More direct, fewer steps |

| Limitations | Complex sequence, potential side reactions | Requires pre-formed pyrazole core |

The selection of the appropriate synthetic route depends on various factors including availability of starting materials, scale of production, and required purity of the final product.

Starting Material Considerations

For the Vilsmeier-Haack formylation approach, the synthesis first requires preparation of the 1-(3-chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole core structure. This can be accomplished through cyclization reactions between appropriate hydrazine derivatives and β-dicarbonyl compounds or their synthetic equivalents, similar to methods described for related pyrazole compounds.

For example, the synthesis of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. A similar approach could be adapted for synthesizing the pyrazole precursor needed for the Vilsmeier-Haack method, using 3-chlorophenylhydrazine and an appropriate pyridine-containing β-dicarbonyl compound.

Optimization Parameters for Improved Synthesis

Critical Factors Affecting Yield and Purity

Several parameters significantly influence the efficiency of this compound synthesis:

Temperature Control

For the Vilsmeier-Haack reaction, precise temperature control is crucial:

- Formation of the Vilsmeier reagent requires low temperatures (0-5°C) to prevent side reactions.

- The formylation step typically proceeds optimally at 80-90°C, with higher temperatures potentially leading to decomposition or undesired side products.

Reaction Time Optimization

Extended reaction times may lead to decreased yields due to the formation of by-products or degradation of sensitive intermediates. Based on analogous pyrazole formylation processes, optimal reaction times typically range from 3-5 hours.

Solvent Selection

The choice of solvent impacts reaction efficiency:

- For Vilsmeier-Haack formylation, dichloroethane (DCE) or dichloromethane (DCM) are commonly employed due to their compatibility with the Vilsmeier reagent.

- For the decarboxylation step in the multi-step route, DMF serves as an effective solvent due to its high boiling point and ability to stabilize copper catalysts.

Purification Strategies

Efficient purification of this compound is essential for obtaining high-quality material:

Column Chromatography : Purification using silica gel column chromatography with appropriate eluent systems (typically petroleum ether/ethyl acetate mixtures) is effective for removing impurities.

Recrystallization : The compound can be recrystallized from appropriate solvent systems, with acetone or isopropanol/water mixtures (similar to those used for related pyrazole compounds) being potentially effective.

Precipitation Techniques : For larger scale preparations, controlled precipitation from solution may provide an efficient purification method, as demonstrated for related heterocyclic compounds.

Analytical Characterization Methods

Structural Confirmation Techniques

Verification of the successful synthesis of this compound typically employs several complementary analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR analysis provides crucial structural information:

- The aldehyde proton typically appears as a singlet at approximately δ 9.8-10.2 ppm in the ¹H NMR spectrum

- The pyrazole C-H proton presents as a distinctive singlet in the aromatic region

Infrared (IR) Spectroscopy : The carbonyl stretching frequency of the aldehyde group (typically around 1680-1700 cm⁻¹) and other characteristic absorption bands provide confirmation of functional group presence.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with the expected [M+H]⁺ peak at m/z 284.06 and characteristic fragmentation patterns.

Purity Assessment

Commercial standards for this compound typically specify high purity requirements. Assessment methods include:

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC provides quantitative purity assessment, with commercial standards typically requiring >95% purity.

Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values provides additional purity verification.

Melting Point Determination : A sharp, narrow melting point range indicates high purity of the crystalline material.

Applications in Further Synthesis

The aldehyde functionality in this compound makes it a versatile building block for further chemical transformations:

Reductive Amination : The aldehyde can undergo reductive amination with primary or secondary amines to form corresponding amines.

Condensation Reactions : Reactions with hydrazines, hydroxylamines, or other nucleophiles yield hydrazones, oximes, or related derivatives.

Oxidation to Carboxylic Acid : Oxidation of the aldehyde yields the corresponding carboxylic acid, which can be further derivatized to esters or amides.

Wittig and Related Reactions : Olefination reactions provide access to alkene derivatives with diverse functionalities.

These transformations expand the utility of this compound in medicinal chemistry and materials science applications.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting a pre-functionalized pyrazole core (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with a phenol derivative (e.g., 3-chlorophenol) in the presence of a base like K₂CO₃. This approach facilitates the introduction of the 3-chlorophenyl group at the 1-position of the pyrazole ring . For the pyridin-3-yl substituent at the 3-position, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or direct substitution with pyridine derivatives under basic conditions are common .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include resolving disordered atoms, refining anisotropic displacement parameters, and validating hydrogen bonding interactions. For example, SHELXL efficiently handles high-resolution data and twinned crystals, critical for accurate structural determination of heterocyclic systems like pyrazole derivatives .

Q. What in vitro biological activities have been reported for structurally related pyrazole-4-carbaldehydes?

Analogous compounds, such as 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, exhibit antimicrobial activity against E. coli, P. aeruginosa, and S. aureus. Activity varies with substituents: electron-withdrawing groups (e.g., Cl, CF₃) enhance membrane penetration, while bulky groups (e.g., isopropylbenzyl) may improve target binding . Standard assays include broth microdilution (MIC determination) and zone-of-inhibition tests, with ampicillin as a common comparator .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazole-4-carbaldehydes with sterically hindered substituents?

Steric hindrance at the 1- and 3-positions (e.g., 3-chlorophenyl and pyridin-3-yl groups) often reduces reaction efficiency. Strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd₂(dba)₃ with XPhos ligands) enhance coupling reactions for aryl groups .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for stepwise substitutions .

Q. How to resolve contradictions in antimicrobial activity data across studies?

Discrepancies may arise from:

- Strain-specific resistance : P. aeruginosa often shows higher resistance due to efflux pumps; verify using knockout strains .

- Substituent positioning : Meta-substituted chlorophenyl groups (vs. para) alter electronic effects, impacting activity. Compare IC₅₀ values against standardized bacterial panels .

- Assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar) to ensure reproducibility .

Q. What computational methods predict the reactivity of the aldehyde group in further derivatization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity at the aldehyde carbon. Key metrics include:

- Fukui indices : Identify nucleophilic attack sites.

- Molecular electrostatic potential (MEP) : Visualizes electron-deficient regions. For example, the aldehyde group in 1-(3-chlorophenyl) derivatives shows higher electrophilicity compared to methyl-substituted analogs, favoring condensation reactions with amines or hydrazines .

Methodological Notes

- Structural validation : Always cross-validate NMR (¹H/¹³C) and LC-MS data with SCXRD to confirm regiochemistry .

- Biological assays : Include positive (e.g., ampicillin) and negative (DMSO) controls to normalize zone-of-inhibition measurements .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.